molecular formula C18H13NS B14133447 N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine

N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine

Cat. No.: B14133447
M. Wt: 275.4 g/mol
InChI Key: QGWLJPKQYXKZRR-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine is an organic compound with the molecular formula C18H13NS It is a derivative of benzo[b]thiophene, a sulfur-containing heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine typically involves the reaction of naphthalen-1-amine with benzo[b]thiophene derivatives. One common method includes the use of cyanoacetanilide and phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction proceeds through a series of steps, including heterocyclization, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Naphthalen-1-yl)phenyl)dibenzo[b,d]thiophen-4-amine
  • Naphthalen-1-amine
  • Thiophene derivatives

Uniqueness

N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine is unique due to its combination of a naphthalene moiety with a benzo[b]thiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

N-naphthalen-1-yl-1-benzothiophen-3-amine

InChI

InChI=1S/C18H13NS/c1-2-8-14-13(6-1)7-5-10-16(14)19-17-12-20-18-11-4-3-9-15(17)18/h1-12,19H

InChI Key

QGWLJPKQYXKZRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CSC4=CC=CC=C43

Origin of Product

United States

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